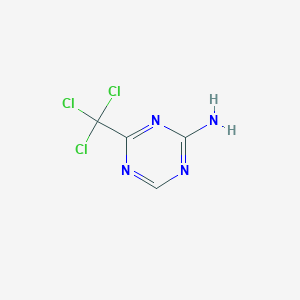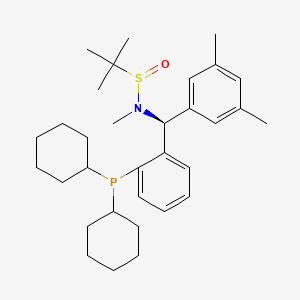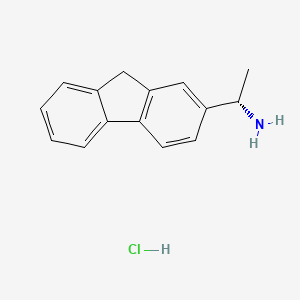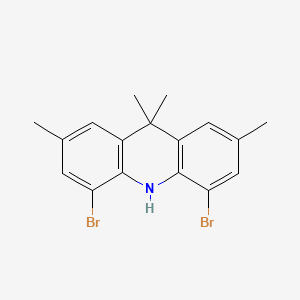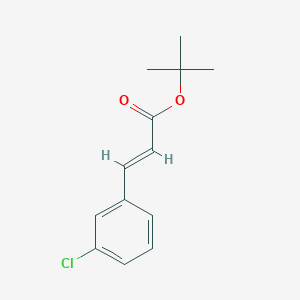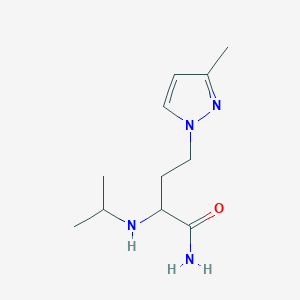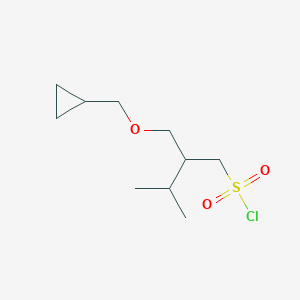
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid+SOCl2→2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Applications De Recherche Scientifique
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties due to the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride):
Uniqueness
2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C10H19ClO3S |
|---|---|
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-8(2)10(7-15(11,12)13)6-14-5-9-3-4-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
IYAWVMHJJNLAMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COCC1CC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
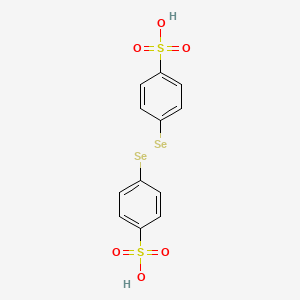
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

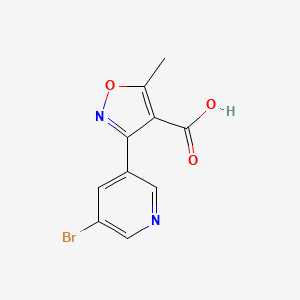
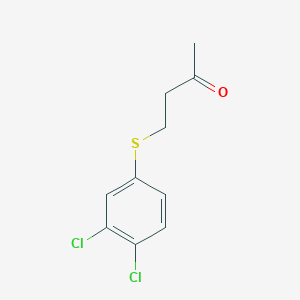
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
